molecular formula C18H16BrNO4 B2617772 (2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid CAS No. 932868-12-7

(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

Cat. No.: B2617772
CAS No.: 932868-12-7
M. Wt: 390.233
InChI Key: GZOVZELTPKDNLF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid” is a synthetic α,β-unsaturated carboxylic acid derivative with a complex aryl-substituted framework. Its structure features:

  • Core scaffold: A prop-2-enoic acid group [(2E)-configuration], which confers electrophilic reactivity at the α,β-unsaturated carbonyl site.
  • Substituents: A 5-bromo-2-substituted phenyl ring at the β-position of the acrylic acid.
  • Functional implications: The bromine atom enhances lipophilicity and may influence halogen-bonding interactions, while the amide linkage and carboxylic acid group provide solubility modulation and pH-dependent ionization .

Properties

IUPAC Name

(E)-3-[5-bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-12-4-2-3-5-15(12)20-17(21)11-24-16-8-7-14(19)10-13(16)6-9-18(22)23/h2-10H,11H2,1H3,(H,20,21)(H,22,23)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOVZELTPKDNLF-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid typically involves multiple steps:

    Bromination: The initial step often involves the bromination of a suitable phenyl precursor. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to facilitate the reaction.

    Amidation: The brominated intermediate is then reacted with 2-methylphenylamine to introduce the amino group. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.

    Esterification: The resulting compound undergoes esterification with an appropriate ethoxy compound under acidic or basic conditions to form the ethoxy linkage.

    Formation of Prop-2-enoic Acid: Finally, the compound is subjected to conditions that promote the formation of the prop-2-enoic acid moiety, often involving the use of base-catalyzed aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ethoxy linkage, using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group could facilitate binding to active sites, while the prop-2-enoic acid moiety might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Research Implications

  • Drug design : The bromine and amide groups in the target compound suggest utility in targeting halogen-bond-accepting enzymes (e.g., bromodomains) or proteases.
  • Materials science : The rigid aromatic framework and hydrogen-bonding motifs could stabilize crystal lattices, as seen in related structures analyzed via Hirshfeld surfaces ().
  • Limitations : Lack of direct biological data necessitates further assays to validate hypothesized activities.

Biological Activity

The compound (2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid, often referred to in scientific literature by its structural formula or common name, has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromo-substituted phenyl group, an enolic acid moiety, and an oxoethoxy group. The structural formula can be represented as follows:

C11H10BrNO3\text{C}_{11}\text{H}_{10}\text{Br}\text{N}\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Studies have highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. It shows promise in targeting specific pathways associated with tumor growth.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial effects against certain bacterial strains, although further studies are required to establish efficacy.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

The biological activities of this compound are believed to involve multiple mechanisms:

  • Inhibition of Cell Cycle Progression : The compound has been shown to interfere with cell cycle regulators, leading to G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to its cytotoxic effects on tumor cells.

Antitumor Effects

A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18ROS generation

Antimicrobial Activity

In vitro studies have shown that the compound exhibits activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Toxicity Profile

Toxicological assessments indicate that the compound has a low toxicity profile. In acute toxicity studies on murine models, no significant adverse effects were observed at doses up to 200 mg/kg.

Q & A

Q. What are the recommended safety protocols for handling (2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid in laboratory settings?

  • Methodological Answer : Use full-body protective suits selected based on exposure levels. Respiratory protection should include P95 (US) or P1 (EU) particulate respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher risks . Avoid environmental release into drainage systems. Acute toxicity data indicate moderate risk; consult SDS for first-aid measures (e.g., immediate medical consultation for ingestion/inhalation) .

Q. How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Adapt procedures from analogous α,β-unsaturated carboxylic acids. For example, synthesize amide derivatives via nucleophilic substitution or acylation reactions under anhydrous conditions (e.g., NaH/KOtBu in aprotic solvents). Monitor reaction progress using TLC or HPLC . Optimize yields by controlling stoichiometry and temperature (e.g., 60–80°C for 6–12 hours) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the (2E)-configuration of the propenoic acid moiety (olefinic proton coupling constant: J = 14.9–15.2 Hz) . IR spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹ for the amide and carboxylic acid groups) . X-ray crystallography resolves spatial arrangements, as demonstrated for structurally related α,β-unsaturated acids .

Advanced Research Questions

Q. How does the α,β-unsaturated carboxylic acid moiety influence reactivity in Michael addition reactions?

  • Methodological Answer : The electron-deficient double bond acts as a Michael acceptor. Study kinetics using nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMF/DMSO). Monitor regioselectivity via LC-MS or ¹H NMR. Computational modeling (DFT) can predict electrophilicity at the β-carbon, as shown for similar systems . Compare reactivity with bromo- and methyl-substituted analogs to assess steric/electronic effects .

Q. What computational strategies are suitable for predicting this compound’s binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces, critical for understanding interactions with active sites .

Q. How can researchers design in vitro assays to evaluate this compound’s antiproliferative activity?

  • Methodological Answer : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and vehicle controls. For mechanistic insights, pair with flow cytometry (apoptosis/cycle analysis) and Western blotting (pro-apoptotic markers like caspase-3). Dose-response curves (1–100 μM) and triplicate replicates ensure statistical rigor .

Q. What strategies mitigate decomposition risks during long-term storage?

  • Methodological Answer : Store at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation . Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Avoid incompatible materials (e.g., strong acids/bases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.